molecular formula C24H20N4O3S2 B12496253 Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate

Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B12496253
M. Wt: 476.6 g/mol
InChI Key: ZUHNUCSPIGRJES-UHFFFAOYSA-N
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Description

ETHYL 5-PHENYL-2-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-PHENYL-2-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene ring, followed by the introduction of the phenyl and triazine groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-PHENYL-2-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

ETHYL 5-PHENYL-2-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-PHENYL-2-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: It can affect pathways related to inflammation, apoptosis, and oxidative stress. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-PHENYL-2-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. Its ability to modulate multiple pathways and interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H20N4O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 5-phenyl-2-[[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H20N4O3S2/c1-2-31-23(30)18-13-20(17-11-7-4-8-12-17)33-22(18)26-21(29)15-32-24-25-14-19(27-28-24)16-9-5-3-6-10-16/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

ZUHNUCSPIGRJES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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